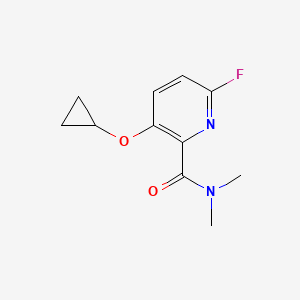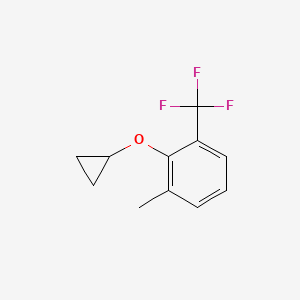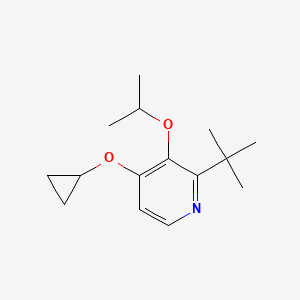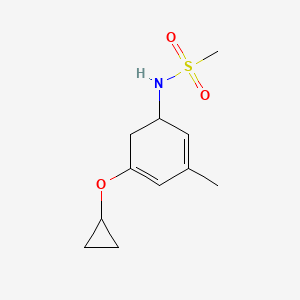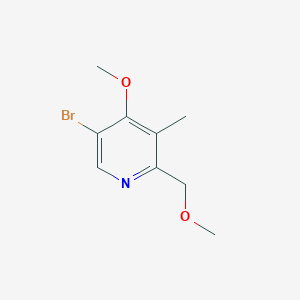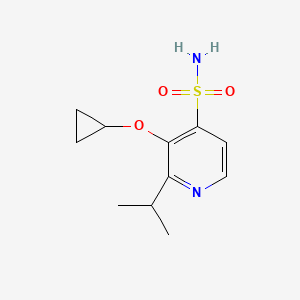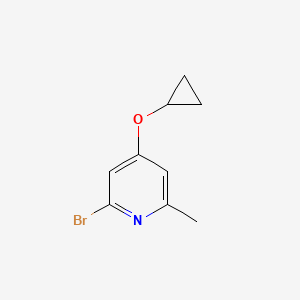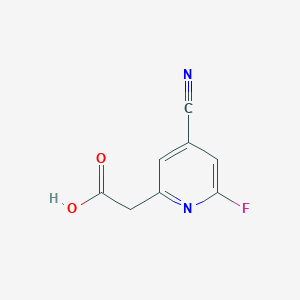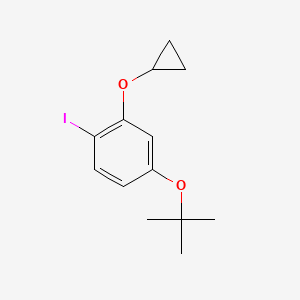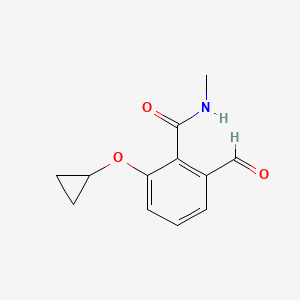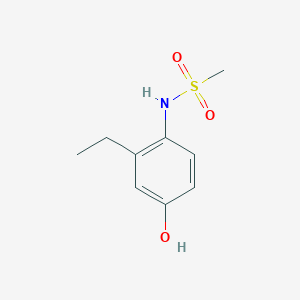
2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H13NO2 It is a phenolic compound characterized by the presence of an aminomethyl group and a cyclopropylmethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, cyclopropylmethanol, and formaldehyde.
Formation of Cyclopropylmethoxy Group: The hydroxyl group of 3-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of an acid catalyst to form the cyclopropylmethoxy group.
Introduction of Aminomethyl Group: The resulting intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-(Cyclopropylmethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and biological activity.
Uniqueness
2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C11H15NO2/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,8,13H,4-7,12H2 |
Clé InChI |
YNWSXBMUNADLTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC(=C2CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


